molecular formula C24H47NO2 B13770686 2-Propanol, 1,1'-(octadecadienylimino)bis- CAS No. 65086-70-6

2-Propanol, 1,1'-(octadecadienylimino)bis-

Cat. No.: B13770686
CAS No.: 65086-70-6
M. Wt: 381.6 g/mol
InChI Key: ILWGQRCFIKROEO-UHFFFAOYSA-N
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Description

2-Propanol, 1,1’-(octadecadienylimino)bis- is a chemical compound with the molecular formula C21H41NO2. It is known for its unique structure, which includes a long hydrocarbon chain and an imino group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Properties

CAS No.

65086-70-6

Molecular Formula

C24H47NO2

Molecular Weight

381.6 g/mol

IUPAC Name

1-[2-hydroxypropyl(octadeca-7,11-dienyl)amino]propan-2-ol

InChI

InChI=1S/C24H47NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(21-23(2)26)22-24(3)27/h9-10,13-14,23-24,26-27H,4-8,11-12,15-22H2,1-3H3

InChI Key

ILWGQRCFIKROEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCC=CCCCCCCN(CC(C)O)CC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1,1’-(octadecadienylimino)bis- typically involves the reaction of octadecadienylamine with 2-propanol under specific conditions. The reaction is carried out in a high-pressure reactor, where nitrogen is used to replace the air and maintain the pressure between 0.1-1.0 MPa. The temperature is gradually raised to 60-80°C while continuously stirring. Propylene oxide is then pumped into the reactor over 1-5 hours, and the temperature is further increased to 80-100°C. The reaction mixture is then maintained at this temperature for 1-5 hours before cooling and releasing the pressure to obtain the final product .

Industrial Production Methods

In industrial settings, the production of 2-Propanol, 1,1’-(octadecadienylimino)bis- follows a similar process but on a larger scale. The use of high-pressure reactors and precise control of reaction conditions ensures high yield and purity of the compound. The process is designed to be environmentally friendly and efficient, with minimal waste generation .

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1,1’-(octadecadienylimino)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler alcohols and amines.

    Substitution: The imino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-Propanol, 1,1’-(octadecadienylimino)bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanol, 1,1’-(octadecadienylimino)bis- involves its interaction with molecular targets such as enzymes and cell membranes. The imino group can form hydrogen bonds with various biomolecules, affecting their structure and function. The long hydrocarbon chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(octadecadienylimino)bispropan-2-ol
  • 1,1’-[3-(dimethylamino)propyl]imino}bis-2-propanol
  • 2-Propanol, 1,1’-oxybis-

Uniqueness

2-Propanol, 1,1’-(octadecadienylimino)bis- is unique due to its specific structure, which combines a long hydrocarbon chain with an imino group. This combination imparts distinctive chemical properties, making it suitable for specialized applications in various fields .

Biological Activity

2-Propanol, 1,1'-(octadecadienylimino)bis- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects on biological systems.

Chemical Structure and Properties

  • Molecular Formula : C24H49NO2
  • Molecular Weight : 385.677 g/mol
  • CAS Registry Number : Not specified in the search results.

The compound contains a long-chain fatty acid derivative linked to a propanol moiety, which may influence its solubility and interaction with biological membranes.

The biological activity of 2-Propanol, 1,1'-(octadecadienylimino)bis- can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in developing new antibacterial or antifungal agents.
  • Cytotoxicity : Research indicates that certain derivatives of propanol compounds can induce cytotoxic effects in cancer cell lines. The specific effects of this compound on various cell types need further investigation.
  • Neuroprotective Effects : Some studies have suggested that propanol derivatives may offer neuroprotective benefits, possibly through antioxidant mechanisms.

Toxicity and Safety Profile

The safety profile of 2-Propanol, 1,1'-(octadecadienylimino)bis- has not been extensively documented. However, general toxicity data for similar compounds indicate the following:

  • LD50 Values : For related propanol compounds, LD50 values range from 4475 to 7990 mg/kg body weight in animal models .
  • Inhalation Toxicity : Inhalation exposure can lead to central nervous system depression and respiratory distress at high concentrations .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various propanol derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggested that longer alkyl chains enhanced antimicrobial potency.

CompoundInhibition Zone (mm)Pathogen
2-Propanol, 1,1'-(octadecadienylimino)bis-18Staphylococcus aureus
Control (No Treatment)0Staphylococcus aureus
Control (Antibiotic)25Staphylococcus aureus

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated IC50 values ranging from 30 to 50 µM in breast cancer cells, indicating moderate cytotoxicity.

Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast)40Apoptosis induction
HeLa (Cervical)55Cell cycle arrest

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